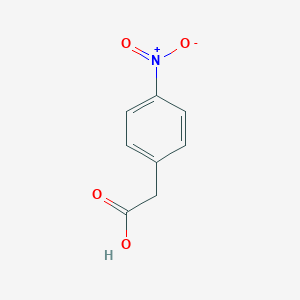
4-Nitrophenylacetic acid
描述
对硝基苯乙酸是一种有机化合物,属于硝基苯类。它由一个苯环组成,苯环上连接着一个硝基和一个乙酸部分。 该化合物因其在有机合成中的应用而闻名,特别是在医药和生物化学研究领域 .
准备方法
合成路线和反应条件: 对硝基苯乙酸可以通过对硝基苯乙腈的水解合成。该过程涉及将对硝基苯乙腈与浓硫酸和水混合,然后加热回流 15 分钟。 然后将反应混合物倒入冰水中,使产物析出,过滤并从水中重结晶,得到收率超过 92% 的对硝基苯乙酸 .
工业生产方法: 对硝基苯乙酸的工业生产遵循类似的合成路线,但规模更大。 该过程针对更高的收率和纯度进行了优化,确保该化合物满足医药和研究应用所需的标准 .
化学反应分析
反应类型: 对硝基苯乙酸会发生各种化学反应,包括:
氧化: 硝基可以在特定条件下被还原为氨基。
还原: 羧酸基团可以被还原为醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在碱性条件下使用胺和硫醇等亲核试剂.
主要产物:
氧化: 对氨基苯乙酸。
还原: 对硝基苯乙醇。
科学研究应用
对硝基苯乙酸由于其多功能的化学性质,广泛应用于科学研究。它的一些应用包括:
化学: 用作有机合成中的构建块,用于制备各种衍生物。
生物学: 用于酶分析,以研究酶动力学和机制。
医药: 研究其潜在的治疗特性,以及作为药物合成的中间体。
作用机制
对硝基苯乙酸的作用机制涉及它与特定分子靶点的相互作用。例如,它作为大肠杆菌中发现的青霉素 G 酰化酶的底物起作用。该化合物发生水解,释放出对硝基苯酚,可以进行分光光度法监测。 该反应用于研究酶动力学和抑制 .
类似化合物:
苯乙酸: 缺少硝基,使其在某些化学反应中反应性较低。
对硝基苯甲酸: 羧酸基团直接连接到苯环上,反应性和应用不同。
对硝基苯乙醇: 具有醇基而不是羧酸基,导致不同的化学性质和用途.
独特性: 对硝基苯乙酸的独特性在于同时存在硝基和羧酸基,这赋予了独特的反应性模式,使其在各种合成和研究应用中具有价值 .
相似化合物的比较
Phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
p-Nitrobenzoic acid: Contains a carboxylic acid group directly attached to the benzene ring, differing in reactivity and applications.
p-Nitrophenylethanol: Has an alcohol group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness: p-Nitrophenylacetic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct reactivity patterns and make it valuable in various synthetic and research applications .
属性
IUPAC Name |
2-(4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBADLXQNJCMBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059289 | |
| Record name | 4-Nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | p-Nitrophenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000291 [mmHg] | |
| Record name | p-Nitrophenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-03-0 | |
| Record name | (4-Nitrophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenylacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-nitrophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-NITROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB4P626RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrophenylacetic acid?
A1: this compound is represented by the molecular formula C8H7NO4 and has a molecular weight of 181.15 g/mol. []
Q2: Which spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers frequently utilize Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to elucidate the structural features of this compound. [, ]
Q3: What is known about the crystal structure of this compound?
A3: this compound exists in at least two polymorphic forms: orthorhombic and monoclinic. [] The monoclinic form exhibits a distinct molecular conformation where the carboxylic acid group is nearly perpendicular to the aromatic ring, differing from the orthorhombic form. [] Both polymorphs demonstrate characteristic hydrogen-bonded carboxylic acid dimeric pairs. []
Q4: How does the solubility of this compound vary in different solvents?
A4: Studies have investigated the solubility of this compound across a range of solvents and temperatures. [] These findings contribute to understanding its behavior in various media and its potential applications.
Q5: What type of reaction mechanism is suggested for the hydrolysis of this compound esters?
A5: Evidence supports an E1cB (Elimination Unimolecular conjugate Base) mechanism for the hydrolysis of this compound esters. This mechanism involves the formation of a carbanion intermediate, which is stabilized by the electron-withdrawing nitro group. []
Q6: Can the ketene intermediate proposed in the hydrolysis of this compound esters be trapped?
A6: Yes, when the hydrolysis is conducted in the presence of aniline, the ketene intermediate can be trapped as the corresponding anilide. This trapping provides further support for the E1cB mechanism. []
Q7: Has this compound been used in the synthesis of other compounds?
A7: Absolutely, this compound serves as a versatile building block in organic synthesis. For instance, it has been employed in the preparation of 3-styrylchromones, [] trans-4-nitrostilbenes, [] and benzophenone-based farnesyltransferase inhibitors. []
Q8: Are there any studies exploring the catalytic properties of this compound derivatives?
A8: Research has investigated the use of titanium complexes incorporating this compound derivatives for the electrochemical detection of nitroaromatic pollutants. []
Q9: Have computational methods been applied to study this compound and its derivatives?
A9: Yes, computational studies have explored the conformational preferences of this compound derivatives in different environments. [] Additionally, molecular modeling and docking studies have been conducted to investigate the binding interactions of benzophenone-based farnesyltransferase inhibitors derived from this compound. [] Furthermore, quantum chemical calculations have been used to evaluate the molecular structure of this compound. []
Q10: What is the impact of structural modifications on the activity of this compound derivatives?
A10: Structure-activity relationship (SAR) studies have revealed that modifications to the benzophenone core structure, particularly at the 2-amino group, can significantly influence the inhibitory activity of this compound derivatives against farnesyltransferase. []
Q11: What is known about the metabolism of this compound in different species?
A11: Comparative studies have shown variations in the conjugation patterns of this compound among different species, including humans, monkeys, and rats. [] Taurine conjugation appears to be a significant metabolic pathway in certain species. []
Q12: Has this compound been investigated for any biological activity?
A12: While not a pharmaceutical itself, derivatives of this compound have shown promise as potential farnesyltransferase inhibitors. [] Farnesyltransferase plays a crucial role in various cellular processes, and its inhibition is considered a potential strategy for cancer therapy.
Q13: Is there any information available regarding the environmental impact and degradation of this compound?
A13: While specific details regarding its environmental fate may be limited, the presence of a nitro group raises concerns about potential ecotoxicological effects. Further research is necessary to fully assess its environmental impact and explore appropriate degradation pathways.
Q14: How is this compound and its related compounds typically analyzed?
A14: High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been successfully employed for the separation and quantification of this compound and related compounds. [] This method exhibits good linearity, recovery, and accuracy, making it suitable for quality control purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


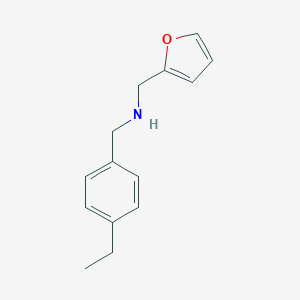
![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)
![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)

![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)
![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)
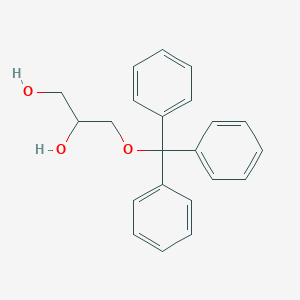
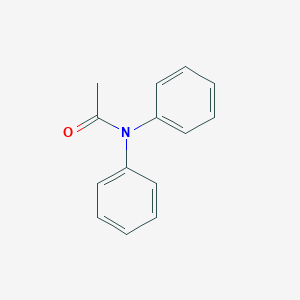
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)

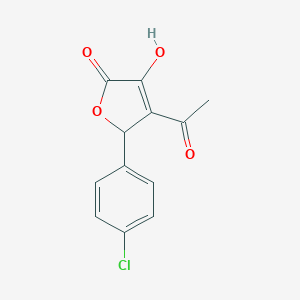
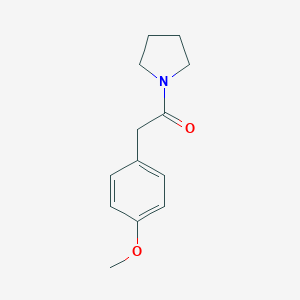
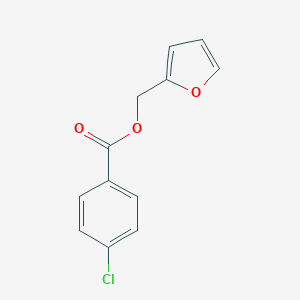
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)
